
Benzene-1,3-diamine, 4,6-dibenzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-diamine, 4,6-dibenzoyl- is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two amino groups attached to the benzene ring at positions 1 and 3, and two benzoyl groups at positions 4 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-diamine, 4,6-dibenzoyl- typically involves the nitration of benzene to produce dinitrobenzene, followed by catalytic hydrogenation to yield the corresponding diamine. The dibenzoylation is then achieved through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,3-diamine, 4,6-dibenzoyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The benzoyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-diamine, 4,6-dibenzoyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and dyes.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance materials such as aramid fibers and epoxy resins.
Wirkmechanismus
The mechanism by which Benzene-1,3-diamine, 4,6-dibenzoyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the benzoyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2-diamine:
Benzene-1,4-diamine:
Benzene-1,3-diamine:
Uniqueness
Benzene-1,3-diamine, 4,6-dibenzoyl- is unique due to the presence of both amino and benzoyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Eigenschaften
Molekularformel |
C20H16N2O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2,4-diamino-5-benzoylphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H16N2O2/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2 |
InChI-Schlüssel |
GSDOPSLIIMWICQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)N)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


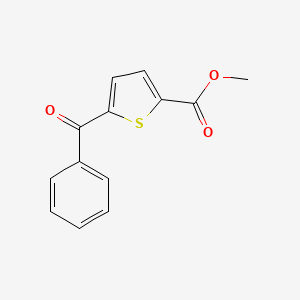
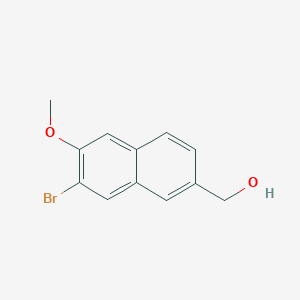
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)
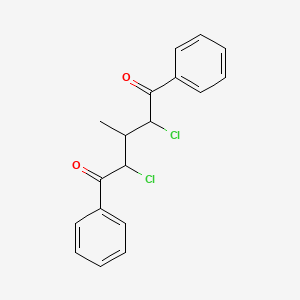
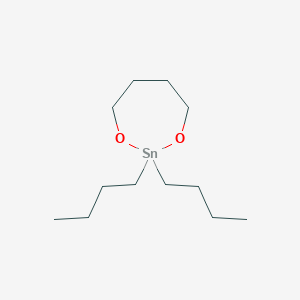
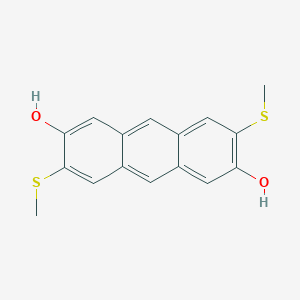
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)


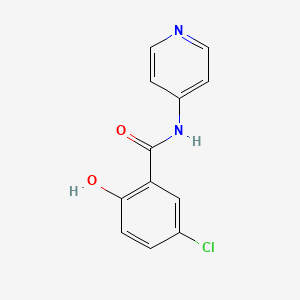
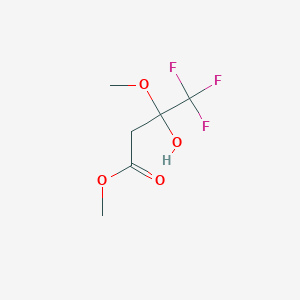
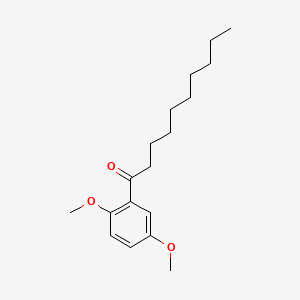
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
